N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure includes a butanamide chain at position 2 of the thiadiazole ring and a 2,3-dimethylphenylcarbamoylmethyl sulfanyl group at position 3.
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-4-6-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-8-5-7-10(2)11(12)3/h5,7-8H,4,6,9H2,1-3H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIOGMYRKJPAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-tnap), tissue specific human intestinal alkaline phosphatase (h-iap), human placental alkaline phosphatase (h-plap) and human germ cell alkaline phosphatase (h-gcap). These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of cellular pH.
Mode of Action
It’s suggested that similar compounds inhibit the activity of alkaline phosphatases to a lesser degree than ecto-5′-nucleotidases. This suggests that the compound may interact with these enzymes, potentially altering their function and leading to changes in the biochemical processes they regulate.
Biochemical Pathways
Given its potential interaction with alkaline phosphatases and ecto-5′-nucleotidases, it’s likely that the compound could influence pathways related to phosphate metabolism, nucleotide breakdown, and cellular pH regulation.
Pharmacokinetics
The compound is described as being soluble in water, ethanol, and acetone, but insoluble in benzene and toluene. This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents.
Biological Activity
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound featuring a thiadiazole ring and several functional groups. This article delves into its biological activity, pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H24N4O2S3
- Molecular Weight : 472.7 g/mol
- CAS Number : 1351644-22-8
The compound incorporates a thiadiazole ring known for various biological activities. The presence of sulfanyl and dimethylbenzamide moieties enhances interaction with biological targets.
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group may form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the aromatic rings and thiadiazole moiety can engage in π-π stacking interactions and hydrogen bonding, influencing biological activity .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity:
- Mechanism : The thiadiazole moiety disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Case Studies : In vitro studies have shown effectiveness against pathogens such as E. coli and S. aureus. Compounds with similar structures have demonstrated enhanced lipophilicity aiding cellular penetration .
Anticancer Activity
Research suggests that derivatives of the thiadiazole ring can exhibit anticancer properties:
- Cytotoxicity : Compounds containing the thiadiazole nucleus have shown cytotoxic effects against various cancer cell lines.
- Case Studies : A study indicated that certain derivatives had ID50 values comparable to established chemotherapeutics like cisplatin .
Other Pharmacological Activities
The compound's structure suggests potential for various other biological activities:
- Anti-inflammatory : Thiadiazole derivatives have been linked to anti-inflammatory effects.
- Antiviral : Some studies indicate potential antiviral properties against specific viruses.
- Antidiabetic : Research has explored the anti-diabetic effects of related compounds .
Comparative Analysis
| Activity Type | Related Compounds | Efficacy Level |
|---|---|---|
| Antimicrobial | 1,3,4-Thiadiazole derivatives | Effective against E. coli, S. aureus |
| Anticancer | Thiadiazole derivatives with cytotoxic properties | Comparable to cisplatin |
| Anti-inflammatory | Various thiadiazole compounds | Significant reduction in inflammation |
| Antiviral | Thiadiazoles with antiviral activity | Potential efficacy against specific viruses |
| Antidiabetic | Thiadiazole derivatives | Promising results in glucose regulation |
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Mechanism of Action :
- The thiadiazole moiety interacts with bacterial enzymes, potentially leading to cell lysis.
- The sulfanyl group can form covalent bonds with thiol groups in proteins, inhibiting their function.
Case Studies on Antimicrobial Efficacy
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibition of growth at low concentrations | |
| S. aureus | Significant reduction in viability | |
| Candida albicans | Effective against fungal strains |
In vitro studies have demonstrated that derivatives of 1,3,4-thiadiazole possess antibacterial properties against various strains such as E. coli and S. aureus. Compounds with the 1,3,4-thiadiazole nucleus have shown enhanced lipophilicity which aids in cellular penetration.
Potential Therapeutic Uses
The compound's unique structure suggests several potential therapeutic applications:
- Antimicrobial Agents : As highlighted above, its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial therapies.
- Anticancer Activity : Preliminary studies indicate that compounds containing the thiadiazole ring may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Thiadiazole derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis.
Mechanism of Action Insights
The mechanism of action involves several interactions within biological systems:
- Covalent Bond Formation : The sulfanyl group forms covalent bonds with thiol-containing amino acids in proteins.
- Hydrogen Bonding and π-π Interactions : The aromatic rings contribute to stability and specificity in binding to biological targets.
Comparison with Similar Compounds
Structural Analogues from the Arab Journal of Pharmaceutical Sciences (2020)
describes four 1,3,4-oxadiazole derivatives (7c, 7d, 7e, 7f) with sulfanyl-propanamide substituents and varying methylphenyl groups. Key differences from the target compound include:
- Heterocyclic Core : Oxadiazole (7c–7f) vs. thiadiazole (target compound). The replacement of oxygen with sulfur in the heterocycle increases molecular weight and may enhance π-π stacking interactions .
- Substituents: The target compound features a 2,3-dimethylphenyl group, while analogs 7c–7f have mono- or di-methylphenyl substituents at different positions. For example, 7e has a 2,4-dimethylphenyl group, which may alter steric hindrance and solubility .
Table 1: Physical and Structural Comparison
| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Thiadiazole | C₁₇H₂₁N₅O₂S₂ | ~407* | Not reported |
| 7c (3-methylphenyl) | Oxadiazole | C₁₆H₁₇N₅O₂S₂ | 375 | 134–136 |
| 7e (2,4-dimethylphenyl) | Oxadiazole | C₁₇H₁₉N₅O₂S₂ | 389 | 164–166 |
*Estimated based on structural similarity to 7c–7f.
The higher molecular weight of the target compound (~407 vs. 375–389 g/mol for 7c–7f) may reduce aqueous solubility but improve membrane permeability .
Thiadiazole Derivatives with Distinct Conformational Features
analyzes a 1,3,4-thiadiazole derivative with a butterfly-shaped conformation. Unlike the target compound, this analog has two thiadiazole rings connected via a sulfanyl-methyl bridge, resulting in a dihedral angle of 46.3° between the rings. Such conformational rigidity could enhance crystallinity and thermal stability compared to the more flexible butanamide chain in the target compound .
Bioavailability Considerations
highlights molecular properties influencing oral bioavailability:
- Rotatable Bonds : The target compound’s butanamide chain introduces ~4–5 rotatable bonds, exceeding the recommended threshold of ≤10 for optimal bioavailability. This flexibility may reduce permeation rates compared to rigid analogs like the butterfly-shaped thiadiazole .
- However, the dimethylphenyl group balances this by enhancing lipophilicity .
Q & A
Q. What are the recommended methods for synthesizing N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide?
Synthesis typically involves cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) followed by pH adjustment (8–9 with ammonia) to precipitate intermediates. A multi-step approach includes:
Condensation of substituted carbamoyl methyl sulfanyl groups with thiadiazole precursors.
Use of acetonitrile or DMF as solvents for cyclization, with iodine and triethylamine as catalysts .
Purification via recrystallization (e.g., DMSO/water mixtures).
Key parameters: Solvent choice, reaction time, and pH control to optimize yield .
Q. How can the structure of this compound be confirmed post-synthesis?
- X-ray crystallography for unambiguous confirmation (e.g., single-crystal studies with R factor ≤0.044) .
- Spectroscopic methods :
- ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl carbamoyl groups).
- IR spectroscopy to confirm sulfanyl (C–S) and carbamoyl (N–H) functional groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Antitumor potential : MTT assay on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Anti-inflammatory testing : COX-2 inhibition assays or LPS-induced cytokine release models .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s antitumor activity?
- Molecular docking to predict binding affinity with targets like EGFR or tubulin (use AutoDock Vina with PDB structures).
- Proteomics : SILAC-based quantification to identify protein expression changes in treated cells.
- Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. How to resolve contradictions in biological activity data across studies?
- Statistical validation : Apply factorial design (e.g., Taguchi method) to isolate variables like solvent purity or cell line variability .
- Computational cross-validation : Compare results with quantum chemical calculations (e.g., Gibbs free energy of interaction) to verify experimental trends .
Q. What strategies enhance structure-activity relationships (SAR) for thiadiazole derivatives?
- Substituent variation : Replace 2,3-dimethylphenyl with halogenated or electron-withdrawing groups (e.g., 4-Cl or CF₃) to modulate bioactivity .
- Sulfur atom substitution : Replace sulfanyl with sulfonyl groups to assess redox stability impacts.
- Hybrid analogs : Conjugate with oxadiazole or benzamide moieties (see for scaffold inspiration) .
Q. How can computational modeling streamline reaction design?
- Reaction path searches : Use density functional theory (DFT) to predict transition states and intermediates (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
- Machine learning : Train models on existing thiadiazole reaction datasets to predict optimal conditions (solvent, catalyst, temperature) .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Poor crystal quality : Optimize solvent evaporation rates or use microseeding techniques.
- Data refinement : Apply SHELXL for high R-factor corrections or synchrotron radiation for weak diffraction .
Q. How to address scale-up challenges from lab to pilot production?
- Process optimization : Use membrane separation technologies (e.g., nanofiltration) for purification .
- Heat transfer control : Implement flow chemistry reactors to manage exothermic cyclization steps.
- Quality control : HPLC-MS for batch consistency monitoring .
Q. What advanced models are used for toxicity profiling?
- In silico toxicity prediction : ADMET analysis (e.g., admetSAR) for hepatotoxicity and mutagenicity risks.
- In vivo models : Zebrafish embryos for acute toxicity (LC₅₀) and teratogenicity screening.
- Organ-on-a-chip : Liver-chip systems to assess metabolite-induced cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
